Methyl 3-Methylheptadecanoate vs. Palmitic Acid: Distinct Metabolic Products Confirm Divergent α-Oxidation Pathway
In isolated rat hepatocytes, 3-methylheptadecanoic acid undergoes α-oxidation to yield 2-methylhexadecanoic acid as the decarboxylation product. In the same experimental system, the straight-chain fatty acid palmitic acid (C16:0) undergoes decarboxylation to yield pentadecanoic acid. This difference in product formation confirms that the C3 methyl branch redirects metabolism from β-oxidation to α-oxidation, a pathway that is mechanistically distinct and produces structurally non-equivalent metabolites [1].
| Evidence Dimension | Primary metabolic decarboxylation product formed |
|---|---|
| Target Compound Data | 2-methylhexadecanoic acid |
| Comparator Or Baseline | Pentadecanoic acid (from palmitic acid, C16:0) |
| Quantified Difference | Qualitative difference in product identity; 3-methyl substitution yields branched C17:0→C16:0 iso conversion vs. straight-chain C16:0→C15:0 conversion |
| Conditions | Isolated rat hepatocytes; products purified by HPLC and identified by GC-MS |
Why This Matters
This confirms that methyl 3-methylheptadecanoate cannot serve as a metabolic surrogate for straight-chain FAMEs; its unique α-oxidation fate requires compound-specific analytical standards for accurate metabolite tracking.
- [1] Huang, S., Van Veldhoven, P.P., Asselberghs, S., Eyssen, H.J., de Hoffmann, E., Mannaerts, G.P. Comparison of fatty acid α-oxidation by rat hepatocytes and by liver microsomes fortified with NADPH, Fe3+ and phosphate. Lipids, 1994, 29(10), 671-678. DOI: 10.1007/BF02538910. View Source
